molecular formula C66H110F18N24O26 B15297459 H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA

H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA

Cat. No.: B15297459
M. Wt: 1997.7 g/mol
InChI Key: MRTNLHNSNCWIEV-YHTNJYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA is a synthetic peptide derived from the rat hepatic 40S ribosomal protein S6 (229-239). This peptide sequence is known for its role as a substrate for Rho-kinase II (ROCK II) and p90 ribosomal S6 kinase (S6K) in cell extracts . The compound is often used in biochemical research to study protein phosphorylation and kinase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can undergo various chemical reactions, including:

    Phosphorylation: This peptide is a substrate for kinases like ROCK II and S6K, which phosphorylate specific serine or threonine residues.

    Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.

Common Reagents and Conditions

    Phosphorylation: Kinase enzymes, ATP, and appropriate buffer conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP in a suitable buffer.

Major Products Formed

    Phosphorylated Peptide: Addition of phosphate groups to serine or threonine residues.

    Oxidized Peptide: Formation of sulfoxides or disulfides.

    Reduced Peptide: Cleavage of disulfide bonds to form free thiols.

Scientific Research Applications

H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: has several applications in scientific research:

Mechanism of Action

The peptide acts as a substrate for specific kinases, such as ROCK II and S6K. These kinases phosphorylate the peptide at specific serine or threonine residues, which can then be studied to understand the kinase’s activity and regulation. The phosphorylation process involves the transfer of a phosphate group from ATP to the hydroxyl group of the serine or threonine residue .

Comparison with Similar Compounds

H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can be compared with other kinase substrates:

These comparisons highlight the unique sequence and specificity of This compound , making it a valuable tool in kinase research.

Properties

Molecular Formula

C66H110F18N24O26

Molecular Weight

1997.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H104N24O14.6C2HF3O2/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56;6*3-2(4,5)1(6)7/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68);6*(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39+;;;;;;/m0....../s1

InChI Key

MRTNLHNSNCWIEV-YHTNJYKNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.